molecular formula C7H6N2O B1284206 2-Amino-3-hydroxybenzonitrile CAS No. 211172-52-0

2-Amino-3-hydroxybenzonitrile

Cat. No.: B1284206
CAS No.: 211172-52-0
M. Wt: 134.14 g/mol
InChI Key: JJWWVLVYSOCRPL-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O. It is characterized by the presence of amino and hydroxyl functional groups along with a benzonitrile group. This compound appears as a brownish-yellow solid and is known for its applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzamide with dehydrating agents in the gas phase. This method typically employs heterogeneous catalysts to facilitate the dehydration process . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-hydroxybenzamide using various dehydrating agents. The process is optimized to ensure high yields and purity of the final product. Vacuum distillation is commonly used to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxybenzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidation products may include quinones and other oxidized derivatives.

    Reduction: Reduction typically yields primary amines.

    Substitution: Substitution reactions can produce a variety of substituted benzonitrile derivatives.

Scientific Research Applications

2-Amino-3-hydroxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

  • 2-Amino-4-hydroxybenzonitrile
  • 2-Amino-5-hydroxybenzonitrile
  • 2-Amino-6-hydroxybenzonitrile

Comparison: 2-Amino-3-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its chemical reactivity and interactions compared to other similar compounds. The presence of both functional groups in close proximity allows for unique substitution and reaction patterns, making it a valuable compound in various research applications .

Biological Activity

Overview

2-Amino-3-hydroxybenzonitrile (CAS No. 211172-52-0) is an organic compound characterized by the presence of both amino and hydroxyl functional groups attached to a benzonitrile structure. This compound is of significant interest in various fields, particularly due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula: C₇H₆N₂O
  • Molecular Weight: 134.14 g/mol
  • Appearance: Brownish-yellow solid

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Dehydration of 2-Hydroxybenzamide: This method involves dehydrating 2-hydroxybenzamide using dehydrating agents in the gas phase with the aid of heterogeneous catalysts.
  • Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that the compound could inhibit the proliferation of cancer cell lines, although further research is required to elucidate the specific mechanisms involved and its efficacy in vivo.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression, highlighting its role in drug development.

The biological activity of this compound is largely attributed to its functional groups, which allow for hydrogen bonding and interactions with various biomolecules. The amino group can facilitate interactions with enzyme active sites, while the hydroxyl group may enhance solubility and bioavailability.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FormulaNotable Biological Activity
2-Amino-4-hydroxybenzonitrileC₇H₇N₂OAntimicrobial, anticancer
2-Amino-5-hydroxybenzonitrileC₇H₇N₂OAnticancer
2-Amino-6-hydroxybenzonitrileC₇H₇N₂OEnzyme inhibition

This table illustrates that while all these compounds share similar structures, their biological activities vary significantly based on the positioning of functional groups.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study tested various concentrations of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating substantial antibacterial activity.
  • Anticancer Research : In a cell viability assay conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours.
  • Enzyme Inhibition Assay : The compound was evaluated for its inhibitory effects on protein kinases associated with cancer cell signaling pathways. Results showed significant inhibition at concentrations as low as 10 µM, indicating potential for therapeutic development.

Properties

IUPAC Name

2-amino-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWWVLVYSOCRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579287
Record name 2-Amino-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211172-52-0
Record name 2-Amino-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A parr bottle was charged with palladium on activated carbon (5%, 0.196g). A solution of 2-nitro-3-hydroxybenzonitrile (1.31 g, 0.008 mol) in 40 ml of ethanol was added. The reaction mixture was placed under 25 psi of hydrogen gas and shaken for 1 hour. TLC (1:1 hexane:ethyl acetate) shows that no starting material remained. The mixture was filtered through Celite® and evaporated to yield 2-amino-3-hydroxybenzonitrile, 1.01 g (0.0075 mol, 94%).
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-methoxybenzonitrile (Example 127b) (0.98 g, 6.59 mmol) in CH2Cl2 (25.0 mL), a solution of BBr3 in CH2Cl2 (1.0M, 19.8 mL, 19.77 mmol) was added drop wise at −78° C. under a nitrogen atmosphere. The obtained mixture was stirred at −78° C. for 30 min, and then at room temperature overnight. The reaction was quenched with water, basified with saturated aqueous NaHCO3 (pH˜8) and extracted with CH2Cl2. The combined extract was dried with MgSO4, filtered and evaporated. The title compound was obtained in amount of 0.80 g (91%) as orange solid and was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 9.86 (broad s, 1H), 6.82-6.87 (m, 2H), 6.46 (t, J=8.0 Hz, 1H), 5.34 (broad s, 2H).
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